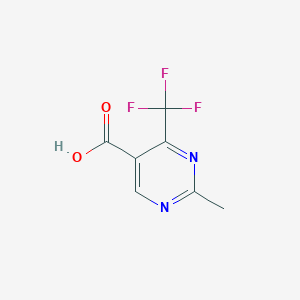

2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c1-3-11-2-4(6(13)14)5(12-3)7(8,9)10/h2H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECLGVAKEOAIAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435644 | |

| Record name | 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149771-24-4 | |

| Record name | 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, a key building block in pharmaceutical and agrochemical research. The synthesis is typically achieved through a two-step process: the initial formation of ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate via a cyclocondensation reaction, followed by its hydrolysis to the final carboxylic acid product.

Core Synthesis Pathway

The principal route for the synthesis of this compound involves the reaction of a trifluoromethyl-containing β-ketoester with acetamidine to form the pyrimidine ring, followed by the hydrolysis of the resulting ester.

Diagram of the Core Synthesis Pathway

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

The initial and crucial step is the construction of the pyrimidine ring. This is achieved through the cyclocondensation of acetamidine with a suitable trifluoromethyl-containing β-ketoester. A common and effective precursor is ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate. This intermediate is typically formed in situ from the reaction of ethyl 4,4,4-trifluoroacetoacetate with triethyl orthoformate.

Experimental Protocol: Cyclocondensation

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Triethyl orthoformate

-

Acetic anhydride

-

Acetamidine hydrochloride

-

A suitable base (e.g., sodium ethoxide, potassium carbonate)

-

Anhydrous ethanol

Procedure:

-

Formation of the Enol Ether: A mixture of ethyl 4,4,4-trifluoroacetoacetate, triethyl orthoformate, and a catalytic amount of acetic anhydride is heated, typically at reflux, for several hours to form ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Cyclocondensation Reaction: After cooling the reaction mixture, a solution of acetamidine (prepared by neutralizing acetamidine hydrochloride with a base like sodium ethoxide in ethanol) is added. The resulting mixture is then heated at reflux for several hours to facilitate the cyclocondensation reaction, leading to the formation of the pyrimidine ring.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate, can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Hydrolysis of Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol: Hydrolysis

Materials:

-

Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

-

A suitable acid (e.g., hydrochloric acid, sulfuric acid) or base (e.g., sodium hydroxide, lithium hydroxide)

-

Water

-

A suitable organic solvent (e.g., ethanol, methanol, tetrahydrofuran)

Procedure:

-

Reaction Setup: The ethyl ester is dissolved in a mixture of an organic solvent and an aqueous solution of the acid or base.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the chosen conditions. The progress of the hydrolysis is monitored by TLC until the starting material is consumed.

-

Work-up and Purification:

-

For acidic hydrolysis: The reaction mixture is cooled, and the organic solvent is removed under reduced pressure. The resulting aqueous solution is then cooled in an ice bath, and the pH is carefully adjusted to the isoelectric point to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.

-

For basic hydrolysis: The reaction mixture is cooled, and the organic solvent is removed. The aqueous solution is then acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid. The product is collected by filtration, washed with cold water, and dried.

-

Further purification of this compound can be achieved by recrystallization from a suitable solvent system.

Quantitative Data

Specific yield and detailed spectral data for the synthesis of this compound are not extensively reported in readily available literature. However, for analogous pyrimidine syntheses, yields for the cyclocondensation step can range from moderate to good, and the hydrolysis step typically proceeds with high efficiency.

| Parameter | Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | This compound |

| Molecular Formula | C₉H₉F₃N₂O₂ | C₇H₅F₃N₂O₂ |

| Molecular Weight | 234.18 g/mol | 206.13 g/mol |

| CAS Number | Not explicitly found | 149771-24-4 |

| Typical Yield | Moderate to Good | High |

Conclusion

The synthesis of this compound is a feasible process for researchers in the fields of medicinal and agricultural chemistry. The two-step pathway, involving a cyclocondensation to form the pyrimidine core followed by ester hydrolysis, provides a reliable method for obtaining this valuable synthetic intermediate. While specific, detailed experimental procedures with quantitative data are not widely published, the general protocols outlined in this guide, based on established chemical principles, provide a solid foundation for its successful synthesis in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve desired yields and purity.

Physicochemical Properties of 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes detailed, standardized experimental protocols that can be employed to ascertain these properties. The information is presented to support research, drug discovery, and development activities.

Core Physicochemical Data

The available quantitative data for this compound is summarized in the table below. It is important to note that much of the currently available data is derived from computational predictions.

| Property | Value | Data Type |

| Molecular Formula | C₇H₅F₃N₂O₂ | - |

| Molecular Weight | 206.13 g/mol | - |

| CAS Number | 149771-24-4 | - |

| Melting Point | >211 °C (decomposition) | Experimental |

| Boiling Point | 280.6 ± 40.0 °C | Predicted |

| Density | 1.491 ± 0.06 g/cm³ | Predicted |

| pKa | 1.96 ± 0.36 | Predicted |

| XLogP3 | 1.5 | Predicted |

Experimental Protocols

To supplement the predicted data, the following are detailed, standard experimental methodologies for the determination of key physicochemical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: A small, finely powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C).[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered using a mortar and pestle.

-

Pack the sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the tube.[2][3]

-

Place the capillary tube in the heating block of the melting point apparatus.[3][4]

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the sample.

Water Solubility (OECD Guideline 105 - Flask Method)

Aqueous solubility is a fundamental property influencing a compound's absorption and distribution.

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method. This method is suitable for substances with a solubility of 10⁻² g/L or higher.[5][6][7][8]

Apparatus:

-

Shaking flask or vessel

-

Constant temperature bath

-

Centrifuge or filtration system

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of the solid compound to a flask containing purified water.

-

Place the flask in a constant temperature bath (e.g., 25°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Separate the aqueous phase from the solid by centrifugation or filtration. Care must be taken to avoid contamination of the aqueous phase with undissolved solid.

-

Determine the concentration of the compound in the clear aqueous phase using a validated analytical method.

-

The experiment should be performed in triplicate.

Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

The pKa is a measure of the strength of an acid in solution.

Principle: A solution of the acidic compound is titrated with a standardized solution of a strong base. The pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.[9][10][11][12]

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Stirrer

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of the compound and dissolve it in a known volume of water or a suitable co-solvent if the compound has low water solubility.

-

Immerse the pH electrode in the solution and begin stirring.

-

Add small, precise increments of a standardized strong base (e.g., NaOH) from the burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

LogP is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and pharmacokinetic properties.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13][14][15][16][17]

Apparatus:

-

Separatory funnel or vials

-

Shaker

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Pre-saturate the n-octanol with water and the water with n-octanol.

-

Prepare a stock solution of the compound in either n-octanol or water.

-

Add a known volume of the stock solution to a separatory funnel containing known volumes of both pre-saturated n-octanol and water.

-

Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-24 hours).

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Carefully sample each phase and determine the concentration of the compound using a suitable analytical method.

-

Calculate the partition coefficient (P) and then the LogP. The experiment should be performed at a constant temperature.

Biological Context and Visualization

This compound has been noted as a useful compound for studying insecticidal anthranilic diamides.[18][19] The mode of action of this class of insecticides involves the modulation of insect ryanodine receptors (RyRs).[20][21][22][23]

Mechanism of Action of Anthranilic Diamide Insecticides

Anthranilic diamide insecticides act as potent activators of insect ryanodine receptors, which are intracellular calcium channels located on the sarcoplasmic reticulum of muscle cells.[20][21] This activation leads to an uncontrolled release of stored calcium ions into the cytoplasm, causing muscle contraction, paralysis, and ultimately, the death of the insect.[21][24]

Caption: Workflow of anthranilic diamide insecticide action on insect ryanodine receptors.

Experimental Workflow for Physicochemical Profiling

The determination of the physicochemical properties of a novel compound follows a logical workflow to build a comprehensive data package.

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pennwest.edu [pennwest.edu]

- 5. filab.fr [filab.fr]

- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. 2-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLIC ACID CAS#: 306960-74-7 [chemicalbook.com]

- 19. 2-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLIC ACID | 306960-74-7 [m.chemicalbook.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. A retrospective look at anthranilic diamide insecticides: discovery and lead optimization to chlorantraniliprole and cyantraniliprole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Diamide insecticides - Wikipedia [en.wikipedia.org]

Technical Guide: 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS 306960-74-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, identified by CAS number 306960-74-7, is a fluorinated heterocyclic compound.[1][2] Its structure, featuring a pyrimidine core substituted with a trifluoromethyl group, a methyl group, and a carboxylic acid functional group, makes it a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of derivative compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and its application in the development of biologically active molecules.

Chemical Structure and Properties

The chemical structure and fundamental properties of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid are summarized below.

Table 1: Physicochemical Properties of CAS 306960-74-7

| Property | Value | Reference |

| CAS Number | 306960-74-7 | [1][2] |

| IUPAC Name | 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | [1] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [1][2] |

| Molecular Weight | 206.12 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as methanol, DMSO |

Chemical Structure:

Synthesis and Derivatization

While specific, detailed industrial synthesis protocols for 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid are proprietary, general synthetic routes for related pyrimidine-5-carboxylic acid derivatives are documented in the chemical literature. These often involve the condensation of amidines with appropriately substituted three-carbon synthons.

General Experimental Protocol for Derivatization

The carboxylic acid moiety of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid serves as a key handle for derivatization, most commonly through amide bond formation. The following is a representative protocol for the synthesis of amide derivatives, adapted from methodologies used for similar pyrimidine compounds.

Experimental Workflow for Amide Synthesis:

Caption: General workflow for the synthesis of amide derivatives.

Applications in Drug Discovery and Development

The 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid scaffold is a key component in the synthesis of various biologically active compounds. Research has demonstrated that derivatives incorporating this moiety exhibit a range of therapeutic potentials.

Anticancer Activity: EGFR Inhibition

Derivatives of 5-(trifluoromethyl)pyrimidine have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation.

Table 2: In Vitro Antiproliferative Activity of a Representative EGFR Inhibitor Derivative [3]

| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | EGFR Kinase IC₅₀ (µM) |

| 9u | 0.35 | 3.24 | 5.12 | 0.091 |

Compound 9u: (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide

EGFR Signaling Pathway and Inhibition:

The diagram below illustrates a simplified representation of the EGFR signaling pathway and the point of inhibition by compounds derived from the 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid core.

Caption: Simplified EGFR signaling pathway and inhibition.

Antifungal and Insecticidal Activities

Novel trifluoromethyl pyrimidine derivatives containing an amide moiety have been synthesized and evaluated for their antifungal, insecticidal, and anticancer properties.[4]

Table 3: Antifungal Activity of Representative Pyrimidine Derivatives [4]

| Compound | Inhibition Rate against B. cinerea (%) at 50 µg/mL |

| 5b | 96.76 |

| 5j | 96.84 |

| 5l | 100 |

| Tebuconazole (Control) | 96.45 |

These results indicate that certain derivatives exhibit potent antifungal activity, comparable to or exceeding that of the commercial fungicide tebuconazole.[4]

Conclusion

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is a versatile chemical intermediate with significant potential in the development of new therapeutic agents and agrochemicals. Its unique structural features, particularly the trifluoromethyl group, contribute to the enhanced biological activity of its derivatives. Further exploration of this chemical scaffold is warranted to develop novel compounds with improved efficacy and safety profiles for a range of applications. This compound is for research use only and not intended for diagnostic or therapeutic use.[1]

References

- 1. scbt.com [scbt.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Trajectory of Trifluoromethylpyrimidine Derivatives in Modern Drug Discovery and Crop Protection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold has unlocked a new frontier in the development of bioactive molecules. This powerful combination has yielded a plethora of derivatives exhibiting a wide spectrum of biological activities, positioning them as highly promising candidates for both therapeutic agents and advanced agrochemicals. The electron-withdrawing nature of the trifluoromethyl group often enhances metabolic stability, bioavailability, and target-binding affinity, making these compounds a focal point of intensive research. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of trifluoromethylpyrimidine derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

I. Synthesis of Trifluoromethylpyrimidine Derivatives: A Generalized Approach

The synthesis of trifluoromethylpyrimidine derivatives typically follows a multi-step reaction pathway, commencing with the construction of the core pyrimidine ring, followed by various functionalization reactions. A common and effective strategy involves the cyclocondensation of a trifluoromethyl-containing building block, such as ethyl trifluoroacetoacetate, with an appropriate amidine or guanidine derivative. This foundational step establishes the core heterocyclic structure, which can then be subjected to a series of chemical modifications to introduce diverse functional groups and modulate biological activity.

A representative synthetic workflow is illustrated below, showcasing the key transformations involved in the generation of a library of trifluoromethylpyrimidine derivatives. This modular approach allows for the systematic exploration of structure-activity relationships (SAR).

II. Diverse Biological Activities and Quantitative Assessment

Trifluoromethylpyrimidine derivatives have demonstrated remarkable efficacy across a range of biological targets, underscoring their versatility. The following sections summarize their key activities, supported by quantitative data from various studies.

A. Anticancer Activity

A significant area of investigation for trifluoromethylpyrimidine derivatives is their potential as anticancer agents. Many of these compounds have been shown to inhibit the proliferation of various cancer cell lines, often through the inhibition of key signaling molecules like Epidermal Growth Factor Receptor (EGFR).[1][2]

Table 1: In Vitro Anticancer Activity of Selected Trifluoromethylpyrimidine Derivatives

| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 9u | A549 (Lung) | MTT | 0.35 | [1][2] |

| MCF-7 (Breast) | MTT | 3.24 | [1][2] | |

| PC-3 (Prostate) | MTT | 5.12 | [1][2] | |

| 9c | A549 (Lung) | MTT | 2.23 | [2] |

| MCF-7 (Breast) | MTT | 5.32 | [2] | |

| PC-3 (Prostate) | MTT | 16.35 | [2] | |

| 3b | NCI-60 Panel | SRB | Varies | [3] |

IC50: The half maximal inhibitory concentration.

The mechanism of action for many of these anticancer derivatives involves the inhibition of the EGFR signaling pathway, which is crucial for cell proliferation, survival, and angiogenesis.[1][2] By blocking this pathway, these compounds can induce apoptosis and arrest the cell cycle in cancer cells.[4]

B. Antifungal Activity

Several novel trifluoromethylpyrimidine derivatives have exhibited potent antifungal properties against a range of plant pathogenic fungi.[5][6][7][8][9][10] This makes them attractive candidates for the development of new fungicides to combat crop diseases.

Table 2: In Vitro Antifungal Activity of Selected Trifluoromethylpyrimidine Derivatives

| Compound ID | Fungal Species | Concentration (µg/mL) | Inhibition Rate (%) | Reference |

| 5l | Botrytis cinerea | 50 | 100 | [5][6] |

| 5b | Botrytis cinerea | 50 | 96.76 | [5][6] |

| 5j | Botrytis cinerea | 50 | 96.84 | [5][6] |

| 5v | Sclerotinia sclerotiorum | 50 | 82.73 | [5][6] |

| 4q | Phomopsis sp. | 50 | 92.0 | [8] |

| Botryosphaeria dothidea | 50 | 98.5 | [8] | |

| Botrytis cinerea | 50 | 98.5 | [8] | |

| 5u | Rhizoctonia solani | 100 | 88.6 | [11] |

The antifungal mechanism of these compounds is often associated with the disruption of essential fungal cellular processes, such as cell wall synthesis or ergosterol biosynthesis.

C. Insecticidal Activity

Trifluoromethylpyrimidine derivatives have also been investigated for their insecticidal properties, showing moderate to good activity against various agricultural pests.[5][6][8][10]

Table 3: Insecticidal Activity of Selected Trifluoromethylpyrimidine Derivatives

| Compound ID | Insect Species | Concentration (µg/mL) | Mortality Rate (%) | Reference |

| 5w | Spodoptera frugiperda | 500 | 90.0 | [5][6] |

| Mythimna separata | 500 | 86.7 | [5][6] | |

| 5o | Spodoptera frugiperda | 500 | 80.0 | [5][6] |

| 5t | Spodoptera frugiperda | 500 | 83.3 | [5][6] |

| 4h | Mythimna separata | 500 | 90.0 | [8] |

| 4o | Spodoptera frugiperda | 500 | 83.3 | [8] |

| 4q | Spodoptera frugiperda | 500 | 86.7 | [8] |

The insecticidal action of these compounds can often be attributed to their interaction with the insect's nervous system, for example, by modulating the activity of nicotinic acetylcholine receptors (nAChRs).

D. Antiviral Activity

Certain trifluoromethylpyrimidine derivatives have demonstrated notable antiviral activity, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).[11]

Table 4: Anti-TMV Activity of Selected Trifluoromethylpyrimidine Derivatives

| Compound ID | Activity Type | Concentration (µg/mL) | Inhibition Rate (%) | Reference |

| 5j | Curative | 500 | 76.3 | [11] |

| 5q | Curative | 500 | 71.3 | [11] |

| 5b | Curative | 500 | 70.1 | [11] |

| 5m | Protection | 500 | - | [11] |

The EC50 for the protective activity of compound 5m was 103.4 µg/mL.

The antiviral mechanism against TMV may involve the inhibition of viral replication or assembly within the host plant cells.

III. Detailed Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed methodologies for the key biological assays cited.

A. In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylpyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

B. In Vitro Antifungal Activity (Mycelial Growth Inhibition)

Principle: This assay evaluates the ability of a compound to inhibit the growth of fungal mycelia on a solid medium.

Protocol:

-

Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it. While the medium is still molten, add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentration (e.g., 50 µg/mL). Pour the medium into Petri dishes.

-

Fungal Inoculation: Place a 5 mm diameter mycelial plug, taken from the edge of an actively growing fungal colony, in the center of each PDA plate.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for a period that allows for significant growth in the control plates (typically 3-7 days).

-

Measurement: Measure the diameter of the fungal colony in two perpendicular directions.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

C. Insecticidal Activity (Leaf-Dip Bioassay)

Principle: This method assesses the toxicity of a compound to insects through ingestion and contact by treating the foliage they consume.

Protocol:

-

Compound Preparation: Prepare solutions of the trifluoromethylpyrimidine derivatives at the desired concentration (e.g., 500 µg/mL) in a suitable solvent containing a surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.

-

Leaf Treatment: Dip fresh leaves of a suitable host plant (e.g., cabbage for Plutella xylostella) into the test solution for 10-30 seconds. Allow the leaves to air dry.

-

Insect Exposure: Place the treated leaves into a Petri dish or a suitable container lined with moist filter paper. Introduce a known number of insect larvae (e.g., 10-20 third-instar larvae) into each container.

-

Incubation: Maintain the containers at a controlled temperature and humidity with a set photoperiod.

-

Mortality Assessment: Record the number of dead larvae after a specific period (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

-

Data Analysis: Calculate the mortality rate, correcting for any control mortality using Abbott's formula: Corrected Mortality (%) = [(% mortality in treatment - % mortality in control) / (100 - % mortality in control)] * 100

D. Antiviral Activity against TMV (Half-Leaf Method)

Principle: This in vivo assay evaluates the ability of a compound to inhibit the formation of local lesions caused by TMV on a susceptible host plant.

Protocol:

-

Plant Cultivation: Grow susceptible host plants (e.g., Nicotiana tabacum cv. Xanthi-nc) under controlled greenhouse conditions until they have several well-developed leaves.

-

Inoculation and Treatment (Curative Assay): a. Mechanically inoculate one half of a leaf with a TMV suspension (e.g., by gently rubbing the leaf surface with a cotton swab dipped in the virus inoculum mixed with an abrasive like carborundum). b. After a set time (e.g., 30 minutes), apply the test compound solution to the same inoculated half-leaf. The other half of the leaf is treated with a control solution (e.g., the solvent used for the compound).

-

Treatment and Inoculation (Protective Assay): a. Apply the test compound solution to one half of a leaf. b. After 24 hours, mechanically inoculate the entire leaf with the TMV suspension.

-

Incubation: Keep the plants in a greenhouse for 3-4 days to allow for the development of local lesions.

-

Lesion Counting: Count the number of local lesions on both the treated and control halves of the leaves.

-

Data Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the number of lesions on the control half and T is the number of lesions on the treated half.

IV. Conclusion

Trifluoromethylpyrimidine derivatives represent a highly versatile and potent class of bioactive compounds with significant potential in both medicine and agriculture. The strategic incorporation of the trifluoromethyl group imparts favorable physicochemical properties that translate into enhanced biological activity. The diverse range of demonstrated activities, including anticancer, antifungal, insecticidal, and antiviral effects, underscores the broad applicability of this chemical scaffold. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to the design and development of novel, more effective trifluoromethylpyrimidine-based agents to address critical challenges in human health and food security. Further exploration of the structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the next generation of innovative drugs and crop protection solutions.

References

- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assembly of tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. State of the art on insect nicotinic acetylcholine receptor function in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. udrc.lkouniv.ac.in [udrc.lkouniv.ac.in]

- 10. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Unraveling the Potential Mechanism of Action of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid. In the absence of direct experimental data for this specific molecule, this paper synthesizes information from structurally related pyrimidine derivatives and the known effects of its key chemical moieties. We explore its physicochemical properties, propose potential biological targets and signaling pathways, and outline hypothetical experimental protocols to investigate these hypotheses. This document serves as a foundational resource for researchers initiating studies on this compound and similar chemical entities.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] The subject of this guide, this compound, is a synthetic organic compound featuring a pyrimidine core substituted with a methyl group at the 2-position, a trifluoromethyl group at the 4-position, and a carboxylic acid group at the 5-position. While this specific molecule is available commercially for research purposes, its biological activity and mechanism of action are not yet elucidated in publicly available literature.

This guide aims to bridge this knowledge gap by proposing a putative mechanism of action based on the well-documented activities of its structural analogs and the functional roles of its constituent chemical groups. By providing a structured overview of its potential biological functions, we intend to stimulate and guide future research in uncovering the therapeutic potential of this compound.

Physicochemical Properties and their Implications

The chemical structure of this compound suggests several key physicochemical properties that are likely to influence its biological activity.

| Property | Influence on Biological Activity |

| Pyrimidine Core | The nitrogen-containing aromatic ring is a common pharmacophore that can participate in hydrogen bonding and π-stacking interactions with biological targets.[1] |

| Trifluoromethyl (CF3) Group | This highly electronegative group significantly increases lipophilicity, which can enhance membrane permeability and bioavailability.[5][6][7] It also improves metabolic stability by blocking sites susceptible to oxidative metabolism and can modulate the electronic properties of the molecule to enhance binding affinity to target proteins.[5][6] |

| Carboxylic Acid (-COOH) Group | This acidic functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with target proteins. Its presence can also influence the solubility and pharmacokinetic profile of the compound. |

| Methyl (-CH3) Group | The methyl group can contribute to hydrophobic interactions within a binding pocket and influence the overall steric and electronic profile of the molecule. |

Proposed Putative Mechanism of Action

Based on the biological activities of structurally similar compounds, we hypothesize that this compound may act as a modulator of inflammatory signaling pathways. Specifically, we propose that it could function as an inhibitor of key enzymes or transcription factors involved in the inflammatory response.

A closely related analog, 2-methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid , has been noted for its potential anti-inflammatory and antimicrobial activities, suggesting it may interact with enzymes in inflammatory pathways.[8] Furthermore, other pyrimidine derivatives have been shown to inhibit enzymes such as cyclooxygenases (COX) and transcription factors like NF-κB and AP-1, which are central to inflammation.

Proposed Signaling Pathway: Inhibition of NF-κB Signaling

A plausible mechanism of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: Proposed inhibitory action on the IKK complex in the NF-κB pathway.

In this proposed pathway, the compound inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This action would keep NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

Suggested Experimental Protocols

To validate the proposed mechanism of action, a series of in vitro and in cell-based assays are recommended.

In Vitro Enzyme Inhibition Assays

-

Objective: To determine if the compound directly inhibits the activity of key inflammatory enzymes.

-

Methodology:

-

Enzymes: Recombinant human COX-1, COX-2, and IKKβ.

-

Assay Principle: Utilize commercially available assay kits that measure the enzymatic activity through colorimetric or fluorometric readouts.

-

Procedure:

-

Prepare a dilution series of the test compound.

-

Incubate the enzyme with the compound for a specified time.

-

Initiate the enzymatic reaction by adding the substrate.

-

Measure the product formation over time using a microplate reader.

-

Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

-

Cell-Based NF-κB Reporter Assay

-

Objective: To assess the compound's ability to inhibit NF-κB activation in a cellular context.

-

Methodology:

-

Cell Line: Use a stable cell line (e.g., HEK293) expressing an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase).

-

Procedure:

-

Seed the cells in a 96-well plate.

-

Pre-treat the cells with a dilution series of the test compound.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

-

After incubation, measure the reporter gene activity according to the manufacturer's protocol.

-

Determine the EC50 value of the compound for NF-κB inhibition.

-

-

Workflow for Investigating the Putative Mechanism

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 3. pharmatutor.org [pharmatutor.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Buy 2-Methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | 1202980-50-4 [smolecule.com]

Spectroscopic and Synthetic Profile of 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (also known as 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid), a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details expected spectroscopic data based on analyses of analogous structures, outlines a plausible synthetic pathway, and provides general experimental protocols for its characterization.

Chemical Structure and Properties

-

IUPAC Name: 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

-

Synonyms: this compound

-

CAS Number: 306960-74-7

-

Molecular Formula: C₇H₅F₃N₂O₂

-

Molecular Weight: 206.13 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | -COOH |

| ~9.1 | s | 1H | Pyrimidine H-6 |

| ~2.7 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | -COOH |

| ~168 | Pyrimidine C-4 |

| ~158 (q) | Pyrimidine C-2 |

| ~157 | Pyrimidine C-6 |

| ~121 (q) | -CF₃ |

| ~118 | Pyrimidine C-5 |

| ~24 | -CH₃ |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~-65 | s | -CF₃ |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity | Assignment |

| 206 | High | [M]⁺ (Molecular Ion) |

| 189 | Moderate | [M-OH]⁺ |

| 161 | Moderate | [M-COOH]⁺ |

| 138 | Moderate | Fragmentation of the pyrimidine ring |

Note: The fragmentation pattern of pyrimidine derivatives can be complex, and the observed fragments may vary depending on the ionization method.[4][5]

Infrared (IR) Spectroscopy

Table 5: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1550 | Medium | C=N and C=C stretching (Pyrimidine ring) |

| 1100-1300 | Strong | C-F stretching (-CF₃) |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

References

An In-depth Technical Guide on the Solubility of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility profile based on the compound's chemical structure and provides detailed experimental protocols for accurate solubility determination.

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine core. The presence of a carboxylic acid group, a methyl group, and a trifluoromethyl group imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. Understanding the solubility of this compound in various organic solvents is critical for its application in pharmaceutical synthesis, agrochemical research, and materials science. Solubility data is paramount for tasks such as reaction medium selection, purification, formulation development, and conducting biological assays.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound suggests a nuanced solubility profile. The carboxylic acid group can engage in hydrogen bonding, favoring solubility in polar protic solvents. The pyrimidine ring and the trifluoromethyl group contribute to its potential solubility in a range of polar aprotic and, to a lesser extent, non-polar solvents.

Based on the general solubility of carboxylic acids and pyrimidine derivatives, a qualitative solubility profile can be predicted. Carboxylic acids often exhibit solubility in polar solvents and can be rendered water-soluble by conversion to salts through reaction with bases like sodium hydroxide.[1][2][3] The solubility of various pyrimidine derivatives has been explored in polar solvents like methanol, with outcomes influenced by the specific functional groups attached to the pyrimidine ring.[4]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with protic solvents. |

| Water | Low to Moderate | While the carboxylic acid is polar, the overall molecule has significant non-polar character from the pyrimidine ring and trifluoromethyl group, limiting water solubility. A similar compound, 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid, is described as slightly soluble in water.[5] | |

| Polar Aprotic | DMSO, DMF, Acetone | High | These solvents can act as hydrogen bond acceptors and have high polarity, effectively solvating the molecule. Pyrimidine-4-carboxylic acid is soluble in DMSO and DMF.[6] |

| Non-Polar | Hexane, Toluene | Low / Insoluble | The high polarity of the carboxylic acid group makes it incompatible with non-polar solvents. |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | DCM has intermediate polarity and may offer some solubility, but is unlikely to be as effective as highly polar solvents. |

| Basic Aqueous | 5% Aq. NaOH, 5% Aq. NaHCO₃ | High | The carboxylic acid will be deprotonated to form a highly soluble carboxylate salt.[1][2][3] |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental procedures must be followed. Below are detailed methodologies for both qualitative and quantitative solubility assessment.

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent at a specific temperature (typically ambient).

Materials:

-

This compound

-

A selection of organic solvents (e.g., water, methanol, ethanol, acetone, DMSO, hexane, toluene, 5% NaOH)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

Procedure:

-

Preparation: Add approximately 25 mg of the compound to a clean, dry test tube.[2][7]

-

Solvent Addition: Add the selected solvent to the test tube in small portions. A typical starting volume is 0.75 mL.[2][7]

-

Mixing: After each addition, cap the test tube and shake it vigorously or use a vortex mixer for 10-20 seconds to facilitate dissolution.[1][2]

-

Observation: Visually inspect the mixture against a contrasting background to see if the solid has completely dissolved.

-

Classification:

-

Soluble: The entire solid dissolves completely, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record Keeping: Meticulously record the solvent used, the approximate amount of solute and solvent, the temperature, and the observed solubility.

The following diagram illustrates the logical workflow for qualitative solubility testing.

Caption: Workflow for Qualitative Solubility Assessment.

This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Objective: To determine the exact concentration (e.g., in mg/mL or mol/L) of the compound in a saturated solution at a specific temperature.

Materials:

-

This compound

-

High-purity organic solvent of interest

-

Scintillation vials or flasks with screw caps

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the compound to a vial, ensuring that a significant amount of solid will remain undissolved.

-

Accurately add a known volume or mass of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The solution is at equilibrium when the concentration of the dissolved solid no longer changes over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

-

Analysis:

-

Accurately dilute the filtered sample with a known volume of the solvent.

-

Analyze the concentration of the compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy). A calibration curve must be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the concentration of the original, undiluted sample, accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

The following diagram outlines the workflow for this quantitative method.

Caption: Quantitative Solubility Workflow (Shake-Flask Method).

This guide provides a framework for understanding and experimentally determining the solubility of this compound. For any specific application, it is imperative to perform these experimental determinations to acquire precise and reliable data.

References

- 1. chem.ws [chem.ws]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. www1.udel.edu [www1.udel.edu]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid CAS#: 306960-77-0 [m.chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Trifluoromethylpyrimidines: A Technical Guide to Their Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold has emerged as a highly effective strategy in modern medicinal chemistry, leading to the development of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the therapeutic potential of trifluoromethylpyrimidine derivatives, with a primary focus on their application as kinase inhibitors in oncology. We will delve into their key molecular targets, summarize their biological activities with quantitative data, provide detailed experimental methodologies for their evaluation, and visualize the complex signaling pathways they modulate.

Introduction: The Significance of the Trifluoromethyl Group

The trifluoromethyl group is a cornerstone of modern drug design due to its unique electronic properties and steric bulk.[1] Its high electronegativity and electron-withdrawing nature can significantly alter the physicochemical properties of a parent molecule, often leading to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the compound's half-life.[2]

-

Increased Lipophilicity: This property can improve a drug's ability to cross cellular membranes, enhancing its bioavailability.

-

Improved Binding Affinity: The CF3 group can engage in favorable interactions with biological targets, leading to increased potency.

When appended to the pyrimidine ring, a privileged scaffold in medicinal chemistry, these properties are amplified, making trifluoromethylpyrimidines a promising class of compounds for targeting a range of diseases, most notably cancer.

Key Therapeutic Targets in Oncology

Research has predominantly focused on the development of trifluoromethylpyrimidine derivatives as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3] Key targets include:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[3][4] Its aberrant activation is a hallmark of several cancers, including non-small cell lung cancer.

-

Proline-rich Tyrosine Kinase 2 (PYK2): A non-receptor tyrosine kinase involved in signaling pathways that control cell migration, invasion, and proliferation.[3][4]

-

Fms-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase involved in the development of hematopoietic stem cells. Mutations leading to its constitutive activation are common in acute myeloid leukemia (AML).

-

Checkpoint Kinase 1 (CHK1): A serine/threonine kinase that is a key component of the DNA damage response pathway. Inhibiting CHK1 can sensitize cancer cells to DNA-damaging agents.

Quantitative Analysis of Biological Activity

The anti-cancer efficacy of trifluoromethylpyrimidine derivatives has been quantified through various in vitro assays. The following tables summarize the inhibitory activities (IC50 values) of representative compounds against their target kinases and relevant cancer cell lines.

| Compound | Target Kinase | IC50 (µM) | Reference |

| 9u | EGFR | 0.091 | [5] |

Table 1: Inhibitory Activity of Compound 9u against EGFR Kinase.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 9u | A549 | Non-small cell lung cancer | 0.35 | [5] |

| 9u | MCF-7 | Breast cancer | 3.24 | [5] |

| 9u | PC-3 | Prostate cancer | 5.12 | [5] |

| 3d | MCF-7 | Breast cancer | 43.4 | [6] |

| 4d | MCF-7 | Breast cancer | 39.0 | [6] |

| 3d | MDA-MB-231 | Breast cancer | 35.9 | [6] |

| 4d | MDA-MB-231 | Breast cancer | 35.1 | [6] |

Table 2: In Vitro Antiproliferative Activity of Selected Trifluoromethylpyrimidine Derivatives.

Signaling Pathways and Mechanism of Action

Trifluoromethylpyrimidines exert their therapeutic effects by inhibiting key signaling pathways that drive cancer cell proliferation and survival.

EGFR Signaling Pathway

The EGFR signaling pathway is a critical driver of tumorigenesis. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell growth and survival.[7][8][9] Trifluoromethylpyrimidine-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.[8]

PYK2 Signaling Pathway

PYK2 is activated by various stimuli that increase intracellular calcium levels and by stress signals.[10][11] Upon activation, it autophosphorylates at Tyr402, creating a binding site for Src family kinases (SFKs).[12][13] This leads to the activation of downstream pathways, including the MAPK and Akt signaling cascades, which promote cell migration and invasion.[13][14]

FLT3 Signaling Pathway

Binding of the FLT3 ligand triggers receptor dimerization and autophosphorylation, leading to the activation of the JAK-STAT, PI3K/AKT, and MAPK pathways.[3][15] This promotes cell survival and proliferation while inhibiting apoptosis. Constitutive activation of FLT3 due to mutations is a key driver of AML.[16]

CHK1 Signaling Pathway

In response to DNA damage or replication stress, ATR kinase is activated and phosphorylates CHK1.[17] Activated CHK1 then phosphorylates downstream targets, such as Cdc25, leading to cell cycle arrest to allow for DNA repair.[18] Cancer cells with a compromised G1/S checkpoint are particularly reliant on the ATR-CHK1 pathway for survival.

Experimental Protocols

Synthesis of Trifluoromethylpyrimidine Derivatives

A general multi-step synthesis for 5-trifluoromethylpyrimidine derivatives is outlined below. This is a representative example, and specific reaction conditions may vary depending on the desired final compound.

Step 1: Synthesis of Intermediate 6 [5] A mixture of 2,4-dichloro-5-trifluoromethylpyrimidine and 3-amino-thiophene-2-carboxylic acid methylamide is stirred in DMF. Sodium hydride is added at 0 °C, and the reaction is stirred overnight. After completion, water is added, and the product is extracted with ethyl acetate.

Step 2: Synthesis of Intermediate 7 Intermediate 6 is reacted with 4-nitroaniline in the presence of a base such as DIEA in a solvent like n-butanol under reflux.

Step 3: Synthesis of Intermediate 8 [5] The nitro group of intermediate 7 is reduced to an amine (intermediate 8) using a standard reduction method, such as hydrogenation with a palladium on carbon catalyst.

Step 4: Final Coupling Reaction [5] Intermediate 8 is coupled with a desired carboxylic acid using a peptide coupling reagent like HATU in the presence of a base such as DIEA in DMF to yield the final trifluoromethylpyrimidine derivative.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

-

Recombinant human kinase (e.g., EGFR, PYK2)

-

Kinase-specific substrate

-

Trifluoromethylpyrimidine inhibitor

-

Kinase Assay Buffer

-

ATP

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well assay plates

-

Plate reader capable of measuring luminescence

-

Compound Preparation: Prepare a serial dilution of the trifluoromethylpyrimidine inhibitor in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted inhibitor or vehicle to the wells of the assay plate.

-

Add 2.5 µL of a solution containing the kinase and substrate in Kinase Assay Buffer.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding 5 µL of ATP solution.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, PC-3)

-

Complete cell culture medium

-

Trifluoromethylpyrimidine inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well clear tissue culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethylpyrimidine inhibitor and incubate for a specified duration (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours in a humidified atmosphere.

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control and determine the IC50 value.

Conclusion and Future Perspectives

Trifluoromethylpyrimidine derivatives represent a highly promising class of compounds for the development of targeted cancer therapies. Their demonstrated efficacy against key oncogenic kinases such as EGFR, PYK2, FLT3, and CHK1 underscores their potential. The methodologies and data presented in this guide provide a solid foundation for researchers to design, synthesize, and characterize novel derivatives with enhanced potency and selectivity. Future research should focus on optimizing the pharmacokinetic properties of these compounds, exploring their efficacy in in vivo models, and identifying predictive biomarkers to guide their clinical development. The continued exploration of the therapeutic targets of trifluoromethylpyrimidines will undoubtedly pave the way for new and effective cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ClinPGx [clinpgx.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. promega.com [promega.com]

- 11. PYK2 Kinase Enzyme System [promega.sg]

- 12. Frontiers | The Non-receptor Tyrosine Kinase Pyk2 in Brain Function and Neurological and Psychiatric Diseases [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Role of Pyk2 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CHEK1 - Wikipedia [en.wikipedia.org]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. promega.com [promega.com]

- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. creative-diagnostics.com [creative-diagnostics.com]

The Discovery and Enduring Legacy of Pyrimidine Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and multifaceted applications of pyrimidine carboxylic acids. From their foundational role in the chemistry of life to their critical position in modern medicine and agriculture, this document provides a comprehensive overview for professionals in the scientific community. We delve into the seminal synthetic methodologies, mechanisms of action, and the evolution of these vital heterocyclic compounds.

A Journey Through Time: The Discovery and History of Pyrimidines

The story of pyrimidine carboxylic acids is intrinsically linked to the broader history of pyrimidine chemistry. The initial isolation of a pyrimidine derivative, alloxan, was achieved by Brugnatelli in 1818 from the oxidation of uric acid. However, the systematic study of this class of compounds began in earnest in the latter half of the 19th century.

A pivotal moment came in 1864 when German chemist Adolf von Baeyer synthesized barbituric acid, the parent compound of barbiturates, by condensing urea with malonic acid.[1] While barbituric acid itself is not pharmacologically active, this discovery opened the door to a new class of sedative-hypnotic drugs.[2] The term "pyrimidine" was first proposed by Pinner in 1885, and the parent compound was first prepared by Gabriel and Colman in 1900.[3]

The early 20th century saw the isolation and synthesis of the pyrimidine nucleobases—cytosine, thymine, and uracil—fundamental components of nucleic acids. This solidified the biological significance of the pyrimidine scaffold and paved the way for the discovery of pyrimidine carboxylic acids as key metabolic intermediates.

De Novo Biosynthesis of Pyrimidines: The Central Role of Orotic Acid

One of the most significant naturally occurring pyrimidine carboxylic acids is orotic acid (uracil-6-carboxylic acid). It is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides, a fundamental pathway for the synthesis of DNA and RNA precursors.[4] The pathway begins with simple precursors and culminates in the formation of uridine monophosphate (UMP), from which other pyrimidine nucleotides are derived.

The key steps involving orotic acid are:

-

Formation of Dihydroorotate: The pyrimidine ring is formed by the cyclization of carbamoyl aspartate.

-

Oxidation to Orotate: Dihydroorotate is oxidized by the mitochondrial enzyme dihydroorotate dehydrogenase to yield orotic acid.[4]

-

Formation of Orotidine-5'-monophosphate (OMP): Orotic acid is then coupled with phosphoribosyl pyrophosphate (PRPP) to form OMP.

-

Decarboxylation to Uridine Monophosphate (UMP): OMP is decarboxylated to produce UMP.

Below is a diagram illustrating the de novo pyrimidine biosynthesis pathway.

Synthetic Methodologies: From Classic Reactions to Modern Innovations

The synthesis of pyrimidine carboxylic acids has evolved significantly since the 19th century. Early methods laid the groundwork for more efficient and versatile modern techniques.

The Pinner Synthesis

First described by Adolf Pinner in 1884, this reaction involves the condensation of an amidine with a β-ketoester or a β-diketone.[3] It remains a fundamental method for the formation of the pyrimidine ring.

Experimental Protocol: Pinner Synthesis of a 2,4,6-Trisubstituted Pyrimidine

-

Reagents:

-

β-Diketone (e.g., Acetylacetone): 1 equivalent

-

Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents

-

Strong Base (e.g., Sodium Ethoxide): 1.1 equivalents

-

Anhydrous Ethanol

-

-

Procedure:

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon).

-

Dissolve the amidine hydrochloride in anhydrous ethanol.

-

Add the strong base to the solution to generate the free amidine.

-

To this solution, add the β-diketone dropwise at room temperature.

-

The reaction mixture is then typically heated at reflux for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by recrystallization or column chromatography.

-

The Biginelli Reaction

In 1893, Pietro Biginelli reported a one-pot, three-component cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions to produce dihydropyrimidinones. These can be subsequently oxidized to the corresponding pyrimidines.

Experimental Protocol: Biginelli Reaction for Dihydropyrimidinone Synthesis

-

Reagents:

-

Aldehyde (e.g., Benzaldehyde): 1 equivalent

-

β-Ketoester (e.g., Ethyl Acetoacetate): 1 equivalent

-

Urea: 1.5 equivalents

-

Catalytic Acid (e.g., HCl, Lewis acids like FeCl₃)

-

Solvent (e.g., Ethanol)

-

-

Procedure:

-

To a round-bottom flask, add the aldehyde, β-ketoester, urea, and the solvent.

-

Add a catalytic amount of the acid.

-

The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the product often precipitates.

-

The solid product is collected by filtration and washed with cold solvent.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

-

Therapeutic and Agricultural Significance of Pyrimidine Carboxylic Acids

The versatility of the pyrimidine carboxylic acid scaffold has led to its incorporation into a wide array of biologically active molecules, from life-saving drugs to essential agricultural products.

5-Fluorouracil: A Pillar of Cancer Chemotherapy

5-Fluorouracil (5-FU), a pyrimidine analog, is a cornerstone of chemotherapy for various cancers, including colorectal, breast, and stomach cancers. Synthesized in the 1950s, its mechanism of action involves the inhibition of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.

The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and its cofactor, N⁵,N¹⁰-methylenetetrahydrofolate. This complex blocks the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP), leading to a depletion of thymidine and subsequent inhibition of DNA synthesis and repair, ultimately causing cell death in rapidly dividing cancer cells.[5][6] Additionally, other metabolites of 5-FU can be incorporated into RNA and DNA, further contributing to its cytotoxic effects.[6]

Recent studies have also elucidated a role for calcium signaling in the 5-FU-induced apoptotic pathway. 5-FU treatment can stimulate the influx of extracellular calcium, which, through calmodulin, leads to the phosphorylation and activation of the tumor suppressor protein p53, promoting apoptosis.[7]

Pyrimidine Carboxylic Acids in Agriculture

Certain pyrimidine carboxylic acids have been developed as potent and selective herbicides. These compounds often act as synthetic auxins, mimicking the natural plant hormone auxin.[8] At high concentrations, these synthetic auxins disrupt normal plant growth processes, leading to uncontrolled, disorganized growth and ultimately, plant death. They are particularly effective against broadleaf weeds in cereal crops and pastures.

Quantitative Data and Physicochemical Properties

A comprehensive understanding of pyrimidine carboxylic acids requires an appreciation of their quantitative biological activities and physicochemical properties.

Table 1: Physicochemical Properties of Selected Pyrimidine Carboxylic Acids

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility in Water | pKa |

| Orotic Acid | C₅H₄N₂O₄ | 156.10 | 345-346 (decomposes) | 0.182 g/100 mL (20 °C) | 2.07, 9.45 |

| 5-Fluorouracil | C₄H₃FN₂O₂ | 130.08 | 282-286 (decomposes) | Sparingly soluble | ~8.0 |

Data sourced from multiple references.[9][10][11][12][13][14][15]

Table 2: Biological Activity of Selected Pyrimidine Derivatives

| Compound Class | Example Compound | Target | Cell Line/Organism | IC₅₀/EC₅₀ |

| Anticancer | 5-Fluorouracil | Thymidylate Synthase | Various cancer cell lines | Varies widely |

| Antiviral | Pyrimido[4,5-d]pyrimidine derivative | Not specified | Human Coronavirus 229E | Potent activity reported |

| Herbicidal | Phenylpyrimidine-5-carboxylate derivative | Not specified | Raphanus sativus | Noticeable pre-emergent activity |

Conclusion and Future Perspectives

The journey of pyrimidine carboxylic acids from their initial discovery to their current status as indispensable tools in medicine and agriculture is a testament to the power of chemical synthesis and the intricate relationship between chemical structure and biological function. The foundational discoveries of the 19th and 20th centuries have paved the way for the rational design of novel therapeutic agents and agrochemicals.